molecular formula C10H13NO3 B15095589 Methyl 6-propoxynicotinate

Methyl 6-propoxynicotinate

Cat. No.: B15095589
M. Wt: 195.21 g/mol
InChI Key: VRSRXRYMVGUWAI-UHFFFAOYSA-N
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Description

Methyl 6-propoxynicotinate is an organic compound belonging to the class of nicotinates. It is a derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the pyridine ring is replaced by a propoxy group. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-propoxynicotinate typically involves the esterification of 6-propoxynicotinic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-propoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The propoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-propoxy-3-pyridinecarboxylic acid or 6-propoxy-3-pyridinecarboxaldehyde.

    Reduction: Formation of 6-propoxy-3-pyridinemethanol or 6-propoxy-3-pyridineamine.

    Substitution: Formation of 6-halo-3-pyridinecarboxylates or 6-alkyl-3-pyridinecarboxylates.

Scientific Research Applications

Methyl 6-propoxynicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

    Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. It is also studied for its role in drug delivery systems.

    Industry: The compound is used in the formulation of cosmetics and personal care products due to its skin-penetrating properties. It is also employed in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-propoxynicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a vasodilator, promoting the release of prostaglandins that lead to the dilation of blood vessels. This effect enhances blood flow and can provide relief from muscle and joint pain. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with nicotinic acetylcholine receptors and other signaling molecules.

Comparison with Similar Compounds

Methyl 6-propoxynicotinate can be compared with other similar compounds such as:

    Methyl nicotinate: Both compounds are esters of nicotinic acid, but this compound has an additional propoxy group, which may confer different chemical and biological properties.

    Ethyl nicotinate: Similar to Methyl nicotinate, but with an ethyl group instead of a methyl group. The presence of the ethyl group can affect the compound’s solubility and reactivity.

    Methyl 6-methylnicotinate: This compound has a methyl group at the 6-position instead of a propoxy group. The difference in substituents can lead to variations in the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 6-propoxypyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3/c1-3-6-14-9-5-4-8(7-11-9)10(12)13-2/h4-5,7H,3,6H2,1-2H3

InChI Key

VRSRXRYMVGUWAI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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